molecular formula C8H8ClFO B12925588 (S)-1-(2-Chloro-6-fluorophenyl)ethanol

(S)-1-(2-Chloro-6-fluorophenyl)ethanol

Cat. No.: B12925588
M. Wt: 174.60 g/mol
InChI Key: XOKZEMDWMJPKRO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Chloro-6-fluorophenyl)ethanol is a chiral compound with a molecular formula of C8H8ClFO It is characterized by the presence of a chlorine atom and a fluorine atom on the benzene ring, making it a halogenated aromatic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2-Chloro-6-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use chiral catalysts to achieve the desired enantioselectivity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-6-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (S)-1-(2-Chloro-6-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of (S)-1-(2-Chloro-6-fluorophenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products

    Oxidation: (S)-1-(2-Chloro-6-fluorophenyl)ethanone.

    Reduction: (S)-1-(2-Chloro-6-fluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-1-(2-Chloro-6-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)ethanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-6-fluorophenyl)ethanone: The ketone analog of the compound.

    (S)-1-(2-Chloro-6-fluorophenyl)ethane: The fully reduced analog.

    2-Chloro-6-fluorophenol: A related compound with a hydroxyl group directly attached to the benzene ring.

Uniqueness

(S)-1-(2-Chloro-6-fluorophenyl)ethanol is unique due to its chiral nature and the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

(1S)-1-(2-chloro-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1

InChI Key

XOKZEMDWMJPKRO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)F)O

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.